CYP11B2 Inhibitory Activity: (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid vs. Optimized Lead Compounds
(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid exhibits an IC50 of 2.84 μM (2,840 nM) against human CYP11B2 expressed in Chinese hamster V79 MZh cells [1]. In contrast, optimized lead compound 12 from the 3-pyridinyl substituted aliphatic cycle series (a structurally related class of CYP11B2 inhibitors) demonstrates an IC50 of 21 nM in the same enzyme system—representing a ~135-fold difference in potency [2]. This quantitative gap underscores that the tert-butylcarbamoyl-substituted pyridinyl boronic acid serves a distinct role in the structure-activity relationship (SAR) landscape, likely as an intermediate building block or as a comparator for selectivity profiling, rather than as a high-potency lead candidate.
| Evidence Dimension | CYP11B2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.84 μM (2,840 nM) |
| Comparator Or Baseline | Compound 12 (3-pyridinyl substituted aliphatic cycle lead): 21 nM |
| Quantified Difference | ~135-fold lower potency (2,840 nM vs. 21 nM) |
| Conditions | Human CYP11B2 expressed in Chinese hamster V79 MZh cells; [14C]-deoxycorticosterone substrate; 6 hr incubation |
Why This Matters
This quantitative differentiation confirms that (5-(tert-butylcarbamoyl)pyridin-3-yl)boronic acid occupies a specific niche in CYP11B2 inhibitor research—as a building block, reference compound, or selectivity control—rather than as a substitute for optimized lead molecules.
- [1] BindingDB. BDBM50595554 (CHEMBL5175784). IC50: 2.84E+3 nM. Assay: Inhibition of human CYP11B2 expressed in Chinese hamster V79 MZh cells using [14C]-deoxycorticosterone as substrate measured after 6 hrs. Entry ID: 50016527. View Source
- [2] Yin L, Hu Q, Hartmann RW. 3-Pyridyl Substituted Aliphatic Cycles as CYP11B2 Inhibitors: Aromaticity Abolishment of the Core Significantly Increased Selectivity over CYP1A2. PLoS ONE. 2012;7(11):e48048. doi:10.1371/journal.pone.0048048. View Source
